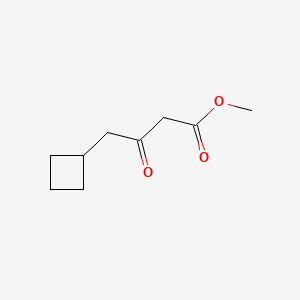

![molecular formula C12H6N4 B596214 [3,3'-联吡啶]-5,5'-二甲腈 CAS No. 1226808-65-6](/img/structure/B596214.png)

[3,3'-联吡啶]-5,5'-二甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

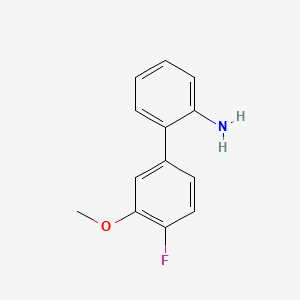

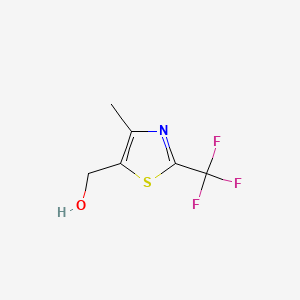

Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl rings . They are colorless solids, soluble in organic solvents and slightly soluble in water . Bipyridines, especially the 4,4’ isomer, are mainly of significance in pesticides .

Synthesis Analysis

Bipyridines can be synthesized by various methods. One common method involves the dehydrogenation of pyridine using Raney nickel . Another method involves the decarboxylation of divalent metal derivatives of pyridine-2-carboxylate .Molecular Structure Analysis

The molecular structure of bipyridines is characterized by two pyridyl rings. Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .Chemical Reactions Analysis

Bipyridine compounds strongly coordinate with metal centers, which can often result in a decrease in catalytic activity and yield in the reaction system .Physical And Chemical Properties Analysis

Bipyridines are colorless solids and are soluble in organic solvents and slightly soluble in water . They are known for their ability to form complexes with many transition metals .科学研究应用

Synthesis of Valuable Substances

Bipyridine and related compounds like 5,5’-Dicyano-3,3’-bipyridine are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Catalysts

Due to their strong coordination with metal centers, bipyridine compounds are often used as ligands in transition-metal catalysis . However, this strong coordination can sometimes lead to a decrease in catalytic activity and yield .

Photosensitizers

Bipyridines and their derivatives are extensively used as photosensitizers . Photosensitizers are molecules that absorb light and transfer the energy to other molecules, making them useful in a variety of applications, including solar energy conversion and photodynamic therapy.

Viologens

When the nitrogen atoms in 4,4’-bipyridines are quaternized, they generate viologens . Viologens are known for their good electrochemical properties , making them useful in applications such as electrochromic devices and redox flow batteries.

Supramolecular Structures

The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to the formation of supramolecular structures . These structures have interesting properties and potential applications in areas such as molecular electronics and nanotechnology.

Biologically Active Molecules

Bipyridines and their derivatives are used as fundamental components in the synthesis of biologically active molecules . These molecules have potential applications in areas such as drug discovery and medicinal chemistry.

作用机制

Target of Action

The primary target of 5,5’-Dicyano-3,3’-Bipyridine is silver ions . The compound functions as a bi-, tri-, or tetra-dentate chelate or chelate/bridging ligand in the coordination of silver ions .

Mode of Action

The mode of coordination of 5,5’-Dicyano-3,3’-Bipyridine with silver ions depends on the anion and the crystallization conditions . With metal-coordinating anions such as NO3– and CF3SO3–, a tridentate coordination mode of the compound is observed, which involves the two bipyridine nitrogen donor atoms and one cyano group . The cyano group bridges to a neighboring silver center, resulting in a one-dimensional coordination polymer .

Biochemical Pathways

The compound’s ability to function as a chelate or bridging ligand in the coordination of silver ions suggests it may influence pathways involving silver ions .

Result of Action

The result of the action of 5,5’-Dicyano-3,3’-Bipyridine is the formation of coordination polymers with silver ions

Action Environment

The action of 5,5’-Dicyano-3,3’-Bipyridine is influenced by environmental factors such as the presence of specific anions and the conditions of crystallization . For instance, with less coordinating anions such as BF4– and PF6–, monomeric bis-chelate complexes are obtained .

未来方向

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, the study and development of bipyridine compounds continue to be a significant area of research .

属性

IUPAC Name |

5-(5-cyanopyridin-3-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-3-9-1-11(7-15-5-9)12-2-10(4-14)6-16-8-12/h1-2,5-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEILXUQPYERQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C2=CN=CC(=C2)C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682500 |

Source

|

| Record name | [3,3'-Bipyridine]-5,5'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,3'-Bipyridine]-5,5'-dicarbonitrile | |

CAS RN |

1226808-65-6 |

Source

|

| Record name | [3,3′-Bipyridine]-5,5′-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3,3'-Bipyridine]-5,5'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

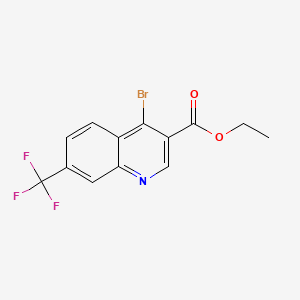

![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)

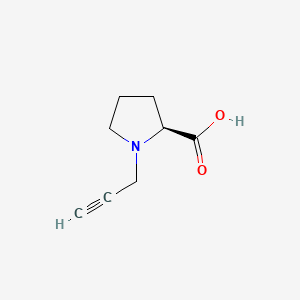

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)